(3-Fluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(3-Fluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride: [_{{{CITATION{{{_2{Pharmacologic Characterization of JNJ-42226314, 1-(4-Fluorophenyl .... This compound features a fluorophenyl group, a piperazine ring, and a methylthiazol moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, starting with the preparation of the fluorophenyl group and the piperazine ring[_{{{CITATION{{{_2{Pharmacologic Characterization of JNJ-42226314, 1-(4-Fluorophenyl .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of catalysts and solvents is optimized to increase the efficiency and yield of the synthesis process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to form different derivatives.
Reduction: : The piperazine ring can be reduced to alter its chemical properties.
Substitution: : The methylthiazol moiety can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of the fluorophenyl group, reduced forms of the piperazine ring, and substituted derivatives of the methylthiazol moiety. These products can have different biological activities and applications.
Scientific Research Applications
(3-Fluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound has shown potential in biological studies, including its effects on cellular processes.
Medicine: : It has been investigated for its therapeutic potential in treating various diseases.
Industry: : The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-Fluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3-Fluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride: can be compared with other similar compounds that share structural similarities or have similar biological activities. Some of these similar compounds include:
JNJ-42226314: 1-(4-Fluorophenyl ....
Indole derivatives: : Various bioactive aromatic compounds containing the indole nucleus, which have shown clinical and biological applications.
This compound's uniqueness lies in its specific combination of functional groups and its potential applications in various fields. By comparing it with similar compounds, researchers can better understand its properties and develop new applications.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS.ClH/c1-12-11-22-15(18-12)10-19-5-7-20(8-6-19)16(21)13-3-2-4-14(17)9-13;/h2-4,9,11H,5-8,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNOJDNLTCIQHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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